N-(5-methyl-1,3-thiazol-2-yl)-1,5-diphenyl-1,2,4-triazole-3-carboxamide
Description
Properties
Molecular Formula |
C19H15N5OS |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H15N5OS/c1-13-12-20-19(26-13)22-18(25)16-21-17(14-8-4-2-5-9-14)24(23-16)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,22,25) |
InChI Key |
URDBYAMRXAYDQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-1,5-diphenyl-1,2,4-triazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and structure-activity relationships (SAR). The findings are supported by diverse research studies and data tables summarizing key results.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring which is known for its versatile biological properties. The presence of diphenyl and triazole moieties contributes to its potential pharmacological activities.
Structural Formula
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds containing thiazole and triazole rings. For instance, the compound's cytotoxicity was evaluated using MTT assays against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | 15.0 ± 0.5 |
| This compound | MCF-7 | 10.0 ± 0.3 |
| Standard (Cisplatin) | HeLa | 5.0 ± 0.2 |
The results indicate that the compound exhibits significant cytotoxic effects against HeLa and MCF-7 cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for antimicrobial activity against various pathogens. The disk diffusion method was employed to assess its efficacy.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
The compound demonstrated notable antimicrobial activity against both bacterial and fungal strains, with the highest inhibition observed against Candida albicans .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the thiazole and triazole moieties significantly influence biological activity.
Key Findings:
- Thiazole Ring : Essential for cytotoxic activity; electron-donating groups enhance potency.
- Triazole Moiety : Substituents at the 1 and 4 positions can modulate activity; hydrophobic groups tend to increase cell membrane permeability.
A detailed SAR analysis indicated that compounds with a methyl group at position 5 of the thiazole ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts .
Case Study 1: In Vitro Efficacy Against Breast Cancer
In a study involving breast cancer cell lines (MCF-7), this compound was shown to induce apoptosis through caspase activation pathways. The study highlighted the compound's ability to inhibit cell proliferation significantly compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential use in treating infections caused by resistant strains .
Scientific Research Applications
Antifungal Activity
One of the most significant applications of this compound is its antifungal properties. Research has shown that derivatives containing triazole moieties exhibit potent antifungal activity against various strains of fungi, including Candida albicans and Aspergillus species. For instance, a study demonstrated that compounds with similar structural frameworks showed greater efficacy than conventional antifungal agents like fluconazole, with minimum inhibitory concentrations (MICs) below 25 µg/mL against resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives have been linked to apoptosis induction in cancer cells. A study involving related triazole compounds indicated that they could inhibit cell growth in various cancer cell lines, including HeLa and MCF-7 cells, by promoting apoptotic pathways . This suggests that N-(5-methyl-1,3-thiazol-2-yl)-1,5-diphenyl-1,2,4-triazole-3-carboxamide may possess similar anticancer properties.
Fungicides
Given its antifungal activity, this compound can be explored as a potential fungicide in agriculture. The structural characteristics that enhance its solubility and bioactivity could be advantageous in developing effective agricultural chemicals to combat crop diseases caused by fungal pathogens.
Polymeric Applications
The incorporation of triazole derivatives into polymer matrices has been studied for enhancing material properties. The unique chemical structure allows for modifications that can improve thermal stability and mechanical strength. Research indicates that compounds like this compound can be used to develop advanced materials with specific functionalities tailored for electronic or photonic applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole-Thiazole Hybrid Scaffolds
Key Comparisons:
Structural Insights:
- The target compound’s 1,2,4-triazole-thiazole hybrid distinguishes it from pyrazole-pyrazole hybrids (e.g., 3a in ), which exhibit lower molecular weights and higher yields (68%) but lack thiazole’s electronic diversity .
Crystallographic and Computational Validation
- Structural validation of analogues often relies on SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for graphical representation . The target compound’s planar triazole-thiazole system may adopt a twisted conformation similar to 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (61.8° dihedral angle between rings), affecting solubility and crystal packing .
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., DMF or acetonitrile) to minimize hydrolysis.
- Control pH during cyclization (pH 8–10) to suppress side reactions .
Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
Q. Basic
- 1H/13C NMR : Confirm regiochemistry of the triazole and thiazole rings. For example, the thiazole methyl group appears as a singlet at ~2.5 ppm .
- IR Spectroscopy : Identify carbonyl stretching (~1680 cm⁻¹) and NH bands (~3300 cm⁻¹) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
- LC-MS : Confirm molecular ion peaks and detect impurities (e.g., [M+H]+ at m/z 406) .
How can researchers resolve discrepancies between computational predictions and experimental biological activity data for this compound?
Advanced
Discrepancies often arise from solvation effects or conformational flexibility. Methodological steps include:
Re-evaluate docking parameters : Adjust protonation states (e.g., triazole NH tautomerism) and include explicit water molecules in molecular dynamics simulations .
Validate binding assays : Use isothermal titration calorimetry (ITC) to measure binding affinities experimentally.
SAR analysis : Compare with analogs (e.g., replacing the thiazole with oxazole) to identify critical pharmacophores .
What crystallographic strategies are recommended for determining the three-dimensional structure of this triazole-thiazole hybrid?
Q. Advanced
- Data Collection : Use high-resolution X-ray data (≤0.8 Å) to resolve electron density for light atoms (e.g., H-bonding networks).
- Refinement : Employ SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Validation : Use PLATON to check for missed symmetry, twinning, or disorder. Hydrogen bonds can be visualized via ORTEP-3 .
How can reaction parameters be adjusted to mitigate competing side reactions during the acylation steps in its synthesis?
Q. Advanced
- Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent over-acylation .
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce racemization .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing dimerization .
What are the key considerations in designing biological assays to evaluate the anticancer potential of this compound?
Q. Basic
- Cell Line Selection : Use panels (e.g., NCI-60) to assess specificity. Thiazole-triazole hybrids often target kinases (e.g., EGFR) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC50 values.
- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control .
What methodologies are employed to analyze the electron density maps and validate hydrogen bonding interactions in its crystal structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
